molecular formula C13H10ClFN2O2S2 B4338683 Methyl 3-{[(3-chloro-4-fluorophenyl)carbamothioyl]amino}thiophene-2-carboxylate

Methyl 3-{[(3-chloro-4-fluorophenyl)carbamothioyl]amino}thiophene-2-carboxylate

Cat. No.: B4338683
M. Wt: 344.8 g/mol
InChI Key: XIJNWZUFTPFSCA-UHFFFAOYSA-N
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Description

Methyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a chloro-fluorophenyl group, and a carbonothioyl linkage. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3-chloro-4-fluorophenyl)carbamothioyl]amino}thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-fluoroaniline with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate. This intermediate is then reacted with methyl 2-bromo-3-thiophenecarboxylate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may yield amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Methyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3-chloro-4-fluorophenyl)carbamothioyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate
  • Methyl 3-({[(3-chloro-4-fluorophenyl)amino]sulfonyl}amino)-2-thiophenecarboxylate

Uniqueness

Methyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate is unique due to its carbonothioyl linkage, which imparts distinct chemical properties and reactivity. This differentiates it from similar compounds that may have carbonyl or sulfonyl linkages instead.

Properties

IUPAC Name

methyl 3-[(3-chloro-4-fluorophenyl)carbamothioylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2S2/c1-19-12(18)11-10(4-5-21-11)17-13(20)16-7-2-3-9(15)8(14)6-7/h2-6H,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJNWZUFTPFSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-{[(3-chloro-4-fluorophenyl)carbamothioyl]amino}thiophene-2-carboxylate
Reactant of Route 2
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Methyl 3-{[(3-chloro-4-fluorophenyl)carbamothioyl]amino}thiophene-2-carboxylate

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